molecular formula C10H10N4O3 B13883812 1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid

1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid

Katalognummer: B13883812
Molekulargewicht: 234.21 g/mol
InChI-Schlüssel: KPDPPZKUNYSCOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid typically involves the condensation of appropriate precursors. One common method involves the reaction of 1-ethylpyrazole with a pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1-Methylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid
  • 1-(1-Propylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid
  • 1-(1-Butylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid

Uniqueness

1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the ethyl group on the pyrazole ring can affect the compound’s steric and electronic characteristics, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C10H10N4O3

Molekulargewicht

234.21 g/mol

IUPAC-Name

1-(1-ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C10H10N4O3/c1-2-13-6-7(5-11-13)14-4-3-8(15)9(12-14)10(16)17/h3-6H,2H2,1H3,(H,16,17)

InChI-Schlüssel

KPDPPZKUNYSCOM-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C=N1)N2C=CC(=O)C(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.